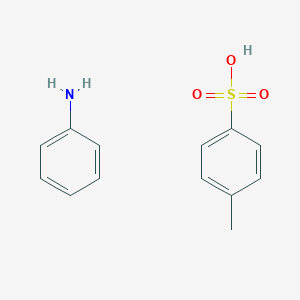

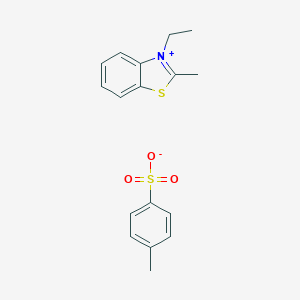

Benzothiazolium, 3-ethyl-2-methyl-, salt with 4-methylbenzenesulfonic acid (1:1)

描述

Synthesis Analysis

The synthesis of benzothiazolium derivatives often involves the condensation of 2-methylbenzothiazole with various agents. For example, N-(carboxyethyl)-2-methylbenzothiazolium bromide is synthesized via the condensation of 2-methylbenzothiazole and 3-bromopropionic acid in solvent-free conditions, demonstrating the compound's adaptability to different synthetic routes and conditions (El Mehdi Mekhzoum et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazolium derivatives, such as N-(carboxyethyl)-2-methylbenzothiazolium bromide, has been characterized using various techniques including FTIR, 1H NMR, 13C NMR, and X-ray diffraction analysis. These studies reveal that these compounds crystallize in the triclinic space group P-1, with specific cell parameters, indicating the precise molecular arrangement and structural features of these salts (El Mehdi Mekhzoum et al., 2019).

Chemical Reactions and Properties

Benzothiazolium compounds undergo various chemical reactions that highlight their reactivity and chemical properties. For instance, the reaction of 2-substituted benzothiazole with dimethylsulfate followed by anion exchange with KSbF6 results in novel benzothiazolium salts, which demonstrate the versatility of benzothiazolium derivatives in forming new compounds with unique properties (Takahashi et al., 2003).

Physical Properties Analysis

The physical properties of benzothiazolium salts, such as crystallinity and melting points, can be determined through various analytical techniques. The structural characterization, including the determination of space groups and cell parameters, provides insights into the compound's stability and physical form, which are crucial for its handling and application in different fields (El Mehdi Mekhzoum et al., 2019).

科研应用

Polymerization Initiators and Hardeners

Benzothiazolium salts, including various N-methylbenzothiazolium derivatives, have been utilized as hardeners for epoxy and acrylate monomers. These salts can polymerize an epoxy monomer by photoirradiation and also polymerize an acrylate monomer via a photoradical process. The use of aromatic compounds as photosensitizers has been effective in enhancing the polymerization process. These salts have also served as thermal cationic initiators, indicating their versatility in polymer chemistry applications (Takahashi et al., 2003).

Synthetic Chemistry

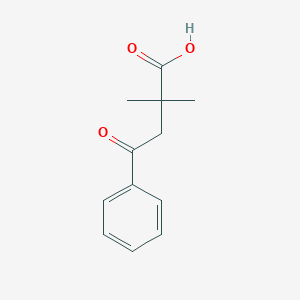

In synthetic chemistry, benzothiazolium salts have been used as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives. This innovative approach involves the quaternization of benzothiazoles to generate benzothiazolium salts, which then undergo carbon-carbon bond cleavage or oxidative reactions to yield the desired compounds. This method highlights the utility of benzothiazolium salts in facilitating complex synthetic transformations (Chikashita et al., 1991).

Catalysis

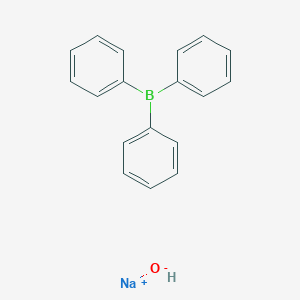

Benzothiazolium salts have found application in catalysis, acting as carbon Lewis acids for Si-H σ-bond activation and catalyzing a range of hydrosilylation and dehydrosilylation reactions. These salts' Lewis acidity towards hydride is comparable to that of widely used triarylboranes, but they exhibit lower acidity towards hard Lewis bases such as water and triethyl phosphate. This property makes benzothiazolium salts effective and selective catalysts for specific chemical reactions (Fasano et al., 2016).

Optical Materials

The development of new organic crystals with significant off-diagonal optical nonlinearity has been achieved using benzothiazolium salts. These materials exhibit state-of-the-art effective hyperpolarizability, making them suitable for second-order nonlinear optical applications such as optical rectification and second-harmonic generation. The synthesis and characterization of these benzothiazolium-based crystals underscore their potential in advanced optical technologies (Seung-Jun Kim et al., 2021).

性质

IUPAC Name |

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NS.C7H8O3S/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSVJXQJFLLFCG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065831 | |

| Record name | 3-Ethyl-2-methylbenzothiazolium p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazolium, 3-ethyl-2-methyl-, salt with 4-methylbenzenesulfonic acid (1:1) | |

CAS RN |

14933-76-7 | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolium, 3-ethyl-2-methyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethyl-2-methylbenzothiazolium p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-methylbenzothiazolium p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

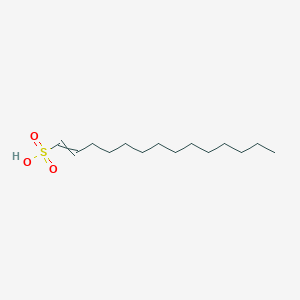

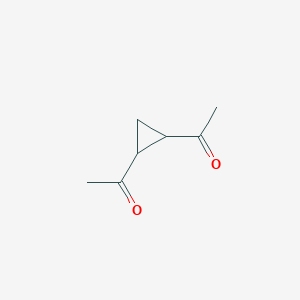

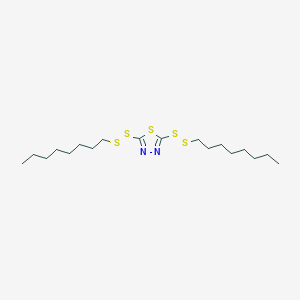

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。